Benzenemethanamine, 2-bromo-N-butyl-

Description

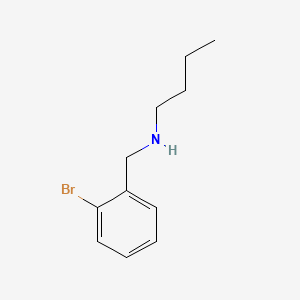

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVDERULQMGZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209252 | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-38-8 | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Benzenemethanamine, 2 Bromo N Butyl

Retrosynthetic Analysis of the 2-bromo-N-butyl-Benzenemethanamine Scaffold

A retrosynthetic analysis of Benzenemethanamine, 2-bromo-N-butyl- (I) reveals two primary disconnection points around the central nitrogen atom, leading to logical and synthetically accessible precursors.

Scheme 1: Retrosynthetic Analysis of Benzenemethanamine, 2-bromo-N-butyl-

Disconnection (a): C-N Bond Disconnection (Reductive Amination Pathway)

This disconnection breaks the bond between the benzylic carbon and the nitrogen atom. This leads back to two key starting materials: 2-bromobenzaldehyde (B122850) (II) and butylamine (B146782) (III). The forward reaction, a reductive amination, is a widely used and efficient method for forming C-N bonds. youtube.com

Disconnection (b): N-Alkyl Bond Disconnection (Alkylation Pathway)

Alternatively, disconnecting the bond between the nitrogen atom and the butyl group suggests an alkylation strategy. This pathway identifies 2-bromobenzylamine (B1296416) (IV) and a butyl halide (e.g., butyl bromide, V) as the primary synthons. This approach is also a common method for the synthesis of secondary amines.

These two main retrosynthetic pathways form the basis for the direct synthesis routes discussed in the following sections.

Direct Synthesis Routes to Benzenemethanamine, 2-bromo-N-butyl-

Direct synthesis routes offer the most straightforward methods for the preparation of the target molecule, typically involving a single key bond-forming step.

Reductive Amination Approaches of 2-Bromobenzaldehyde with Butylamine

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. youtube.com The reaction proceeds via the initial formation of an imine intermediate from the condensation of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.

In the context of synthesizing Benzenemethanamine, 2-bromo-N-butyl-, 2-bromobenzaldehyde would be reacted with butylamine to form an N-butyl-1-(2-bromophenyl)methanimine intermediate. This imine is subsequently reduced to the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. youtube.comsciencemadness.org Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. youtube.com

Table 1: Potential Reaction Conditions for Reductive Amination

| Parameter | Condition | Rationale |

| Aldehyde | 2-Bromobenzaldehyde | Key precursor |

| Amine | n-Butylamine | Source of the butyl group |

| Reducing Agent | Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) | Reduction of the imine intermediate |

| Solvent | Methanol, Ethanol (B145695), or Dichloromethane | To dissolve reactants and facilitate the reaction |

| Catalyst (optional) | Acetic acid | To catalyze imine formation |

Biocatalytic approaches using transaminases have also emerged as a green and efficient alternative for the synthesis of substituted benzylamines. researchgate.net

Alkylation Reactions Involving 2-Bromobenzyl Halides and Butylamine

The alkylation of amines with alkyl halides is a fundamental method for the synthesis of more substituted amines. In this approach, 2-bromobenzylamine can be reacted with a butyl halide, such as butyl bromide or butyl iodide, to yield the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A significant challenge in this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved.

Alternatively, a more direct route involves the reaction of 2-bromobenzyl bromide with butylamine. orgsyn.org In this case, butylamine acts as both the nucleophile and the base. Using an excess of butylamine can help to drive the reaction to completion and minimize the formation of byproducts.

Table 2: Potential Reaction Conditions for Alkylation

| Parameter | Condition | Rationale |

| Starting Material | 2-Bromobenzylamine or 2-Bromobenzyl bromide | Electrophilic partner |

| Alkylating Agent | n-Butyl bromide or n-Butyl iodide | Source of the butyl group |

| Base (if using 2-bromobenzylamine) | Triethylamine (B128534), Potassium carbonate | To neutralize the acid byproduct |

| Solvent | Acetonitrile, DMF, or Ethanol | To facilitate the reaction |

The use of phase-transfer catalysts can sometimes enhance the efficiency of such alkylation reactions.

Multi-step Convergent and Divergent Syntheses

Beyond direct approaches, multi-step syntheses offer greater flexibility and can be advantageous for creating libraries of related compounds.

A divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of target molecules. openmedicinalchemistryjournal.com For example, a common precursor like 2-bromobenzylamine could be reacted with a range of different alkyl halides to produce a library of N-substituted 2-bromobenzylamines. This approach is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

Preparation of Key Precursors and Intermediates for Benzenemethanamine, 2-bromo-N-butyl- Synthesis

The successful synthesis of the target compound relies on the availability of high-quality starting materials.

Synthesis of 2-Bromobenzyl Halides

2-Bromobenzyl bromide is a key intermediate for the alkylation route. A common and effective method for its preparation is the radical bromination of 2-bromotoluene (B146081). prepchem.comchemicalbook.com This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride. prepchem.com

Table 3: Typical Procedure for the Synthesis of 2-Bromobenzyl Bromide

| Reactant | Reagent | Conditions | Yield | Reference |

| 2-Bromotoluene | N-Bromosuccinimide (NBS), AIBN | Reflux in CCl₄ | Good | guidechem.com |

| 2-Bromotoluene | Bromine (Br₂) | Irradiation with a 500-watt photolamp in CCl₄ | ~80% | prepchem.com |

Other methods for the synthesis of 2-bromobenzyl bromide include the bromination of 2-bromobenzyl alcohol. guidechem.com Similarly, 2-bromobenzyl chloride can be synthesized from 2-bromotoluene using appropriate chlorinating agents.

Routes to n-Butylamine Derivatives

n-Butylamine is a crucial primary amine used as a precursor in the manufacturing of pharmaceuticals, pesticides, and emulsifiers. wikipedia.org Its synthesis can be achieved through several industrial and laboratory-scale methods.

Industrially, a common method involves the reaction of ammonia (B1221849) with butan-1-ol over an alumina (B75360) catalyst. wikipedia.org Another significant industrial process is the hydroamination of 1,3-butadiene (B125203) with a primary or secondary amine to form butenylamines, which are subsequently hydrogenated. google.com This process is advantageous as it utilizes cost-effective olefin feedstocks. google.com

For laboratory-scale synthesis, reductive amination of butyraldehyde (B50154) is a viable route. Additionally, methods starting from butyronitrile (B89842) have been explored. The hydrogenation of butyronitrile over nickel catalysts, such as Ni/SiO2, can yield n-butylamine. scielo.br The choice of solvent in this reaction significantly impacts selectivity; protic solvents like ethanol can solvate the primary amine as it forms, hindering subsequent reactions and thus increasing the yield of the desired n-butylamine over the secondary dibutylamine. scielo.br Other reported methods include the Delepine reaction, which involves the reaction of a primary alkyl halide (like n-butyl iodide) with hexamine, and the reduction of n-butyl azide (B81097), which can be prepared from n-butyl iodide and sodium azide. sciencemadness.org

| Starting Material | Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| Butan-1-ol | Ammonia (NH₃), Alumina (Al₂O₃) | Catalytic amination of alcohol. A primary industrial method. | wikipedia.org |

| 1,3-Butadiene | Amine, Metal Amide Catalyst | Two-stage process involving hydroamination to butenylamine followed by hydrogenation. | google.com |

| Butyronitrile | H₂, Ni/SiO₂ Catalyst | Catalytic hydrogenation of the nitrile. Solvent choice (e.g., ethanol) is crucial for selectivity. | scielo.br |

| n-Butyl Iodide | 1. Sodium Azide (NaN₃) 2. Zinc (Zn), Ammonium Chloride (NH₄Cl) | Formation of n-butyl azide followed by reduction to the primary amine. | sciencemadness.org |

Advanced Synthetic Techniques and Green Chemistry Considerations in Benzenemethanamine Synthesis

The direct synthesis of Benzenemethanamine, 2-bromo-N-butyl-, would most likely involve either the reductive amination of 2-bromobenzaldehyde with n-butylamine or the N-alkylation of 2-bromobenzylamine with a butyl halide. The following sections discuss advanced techniques applicable to these transformations.

Catalytic Hydrogenation Methods for Benzylamines

Catalytic hydrogenation is a cornerstone for the synthesis of benzylamines, primarily through the reduction of benzonitriles. This method is often preferred over routes starting from benzyl (B1604629) chlorides, which can introduce impurities and cause equipment corrosion. google.com A key challenge in nitrile hydrogenation is to selectively produce the primary amine while minimizing the formation of secondary and tertiary amine byproducts. researchgate.net

Various catalytic systems have been developed to enhance the yield and selectivity of benzylamine (B48309). Skeletal nickel (Raney nickel) is a widely used catalyst, often promoted with other metals. For instance, a patented process describes the use of a skeletal nickel catalyst promoted with rare earth elements (like lanthanum), chromium, and tungsten, achieving a benzylamine yield of over 98% from benzonitrile (B105546). google.com Another study highlights the use of cobalt nanoparticles, where the hexagonal close-packed (hcp) phase of cobalt demonstrates high activity and selectivity for the hydrogenation of benzonitrile to benzylamine (97% yield) even without the addition of ammonia, which is often required to suppress secondary amine formation. acs.org

| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Skeletal Ni, Rare Earths, Cr, W | Ethanol | 50–80 | 4.0–6.0 | >98% | google.com |

| Skeletal Ni, Mo, Ti, Ta, Ru, or Al | Not specified | 175–200 | 5.5–9.7 | 66.9% | google.com |

| hcp Cobalt Nanoparticles | Toluene | 100 | 4.0 (H₂) | 97% | acs.org |

| Cobalt-doped hybrid (chitin-derived) | Isopropanol/aq. NH₃ | 120 | 4.0 (H₂) | High conversion and selectivity | researchgate.net |

Phase Transfer Catalysis in Related Benzenemethanamine Preparations

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble nucleophile). crdeepjournal.org This is particularly relevant for the N-alkylation route to synthesize the target compound, where an amine (like 2-bromobenzylamine or n-butylamine) is alkylated with an alkyl halide.

In a typical PTC system, a catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) transports an anionic reactant from the aqueous phase to the organic phase, where it can react with the substrate. crdeepjournal.orgbiomedres.us This methodology offers significant advantages, including the use of inexpensive inorganic bases, milder reaction conditions, reduced cycle times, and the potential elimination of hazardous organic solvents. crdeepjournal.orgacsgcipr.org

For the synthesis of Benzenemethanamine, 2-bromo-N-butyl-, a PTC approach could involve the reaction of 2-bromobenzyl chloride with n-butylamine in a biphasic system of an organic solvent and aqueous sodium hydroxide, catalyzed by a quaternary ammonium salt. The catalyst would facilitate the deprotonation of the amine and bring it into close contact with the alkyl halide in the organic phase. The efficiency of PTC catalysts can be empirically characterized by parameters like the total number of carbon atoms (C#) and the "q-value," which relates to the catalyst's structure and performance in different reaction types. acsgcipr.org

Continuous Flow Synthesis Adaptations for Benzenemethanamine Analogues

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, superior heat and mass transfer, and improved process control compared to traditional batch reactions. nih.gov These systems are highly modular and can be assembled from readily available components to perform single or multi-step syntheses. nih.govresearchgate.net

The synthesis of benzenemethanamine analogues is well-suited for adaptation to a continuous flow process. For a reductive amination pathway, a stream of 2-bromobenzaldehyde and n-butylamine could be mixed and fed into a heated reactor coil to form the imine intermediate. This stream could then be merged with a stream of a reducing agent in a second module. For multi-step sequences, in-line purification or separation units, such as membrane-based liquid-liquid separators, can be integrated to remove byproducts or excess reagents before the subsequent step. researchgate.net The use of packed-bed reactors containing immobilized catalysts or reagents is another key feature of flow chemistry, allowing for easy separation and reuse of the catalyst. researchgate.net This approach has been successfully applied to the synthesis of various nitrogen-containing compounds and active pharmaceutical ingredients. nih.govresearchgate.net

Solvent-Free and Eco-Friendly Approaches

Green chemistry principles encourage the reduction or elimination of hazardous solvents. Solvent-free reaction conditions are a key aspect of this endeavor. Reductive amination, a plausible route to the target compound, can be performed under solvent-free conditions. One reported procedure involves the reaction of aldehydes and ketones with amines using sodium borohydride as the reducing agent and an acid like p-toluenesulfonic acid as an activator, all without a solvent. organic-chemistry.orgacs.orged.gov

Mechanochemistry, specifically ball milling, offers another innovative solvent-free approach. organic-chemistry.org Mechanical energy is used to initiate and sustain chemical reactions. For instance, the addition of amines to activated alkynes has been achieved quantitatively within minutes in a planetary ball mill without any solvent or catalyst. organic-chemistry.org This technique could potentially be adapted for the reductive amination or alkylation steps required for the synthesis of Benzenemethanamine, 2-bromo-N-butyl-, representing a significant step towards a more sustainable synthetic process. rsc.org These solvent-free methods not only reduce environmental impact but can also lead to higher yields and shorter reaction times. researchgate.net

Reaction Pathways and Mechanistic Insights of Benzenemethanamine, 2 Bromo N Butyl

Reactivity of the Aryl Bromide Moiety in Benzenemethanamine, 2-bromo-N-butyl-

The bromine atom attached to the benzene (B151609) ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of aryl halides and is most effectively harnessed through transition-metal-catalyzed processes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. wikipedia.orgwikipedia.org For a substrate like Benzenemethanamine, 2-bromo-N-butyl-, the aryl bromide can readily participate in these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the secondary amine present in the target molecule. nih.gov Research on unprotected ortho-bromoanilines has demonstrated that these couplings proceed in good to excellent yields, highlighting the compatibility of the reaction with a nearby amine functionality. masterorganicchemistry.comorganic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines Note: This table presents data for analogous compounds to illustrate typical reaction conditions.

| Aryl Bromide (Analogue) | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | Low (11%) | masterorganicchemistry.com |

| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 (2) | K₂CO₃ | Dioxane/H₂O | 100 | 82 | researchgate.net |

| 1-Bromo-2-(methylamino)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | N/A |

| Benzyl (B1604629) bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 84 | organic-chemistry.org |

The Heck reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction forms a new carbon-carbon bond at the site of the bromine atom, extending the carbon framework by introducing an alkenyl group. mdpi.com The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. mdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields. libretexts.org Studies on related aryl bromides show that these reactions are generally tolerant of various functional groups. libretexts.org

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting the aryl bromide with a terminal alkyne. wikipedia.orgresearchgate.net This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, often an amine which can also serve as the solvent. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and is a fundamental tool for creating sp²-sp carbon-carbon bonds. wikipedia.org The mechanism is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another pathway for functionalizing aryl halides. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions to the leaving group. masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Benzenemethanamine, 2-bromo-N-butyl- lacks such activating groups. The substituents present (a bromine atom and an alkylaminomethyl group) are not strongly electron-withdrawing. Therefore, the aryl bromide moiety is generally unreactive towards SNAr reactions under standard conditions. masterorganicchemistry.com Forcing conditions, such as high temperatures and very strong nucleophiles, might lead to reaction, but this would likely proceed through a harsh elimination-addition (benzyne) mechanism rather than a direct SNAr pathway. youtube.comorganic-chemistry.org

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a powerful technique for converting an aryl halide into a highly reactive organometallic species. nih.gov This is typically achieved by treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. nih.govresearchgate.net

For Benzenemethanamine, 2-bromo-N-butyl-, this reaction presents a potential challenge: the presence of an acidic proton on the secondary amine. This proton can be readily abstracted by the strong base, competing with or even preventing the desired halogen-metal exchange.

To circumvent this issue, a common strategy involves using two equivalents of the alkyllithium reagent: the first deprotonates the amine, and the second performs the halogen-metal exchange. Alternatively, the amine can be protected with a suitable group prior to the exchange reaction. A more modern approach involves the use of mixed metal-ate complexes, such as i-PrMgCl·LiCl, which can facilitate halogen-metal exchange while tolerating acidic protons under milder conditions. libretexts.orgnih.gov Once the lithiated or magnesiated aryl species is formed, it can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups at the ortho position.

Reactivity of the Secondary Amine Functionality in Benzenemethanamine, 2-bromo-N-butyl-

The secondary amine in Benzenemethanamine, 2-bromo-N-butyl- is a nucleophilic center and can undergo a variety of classical amine reactions. These transformations allow for the elaboration of the side chain, complementing the reactions possible at the aryl bromide position.

Acylation and Sulfonylation Reactions

Secondary amines readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation is typically performed by treating the amine with an acyl chloride or an acid anhydride, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. wikipedia.orgyoutube.com The reaction is generally rapid and high-yielding. The resulting N-acyl derivative is a stable amide.

Sulfonylation follows a similar principle, where the amine is reacted with a sulfonyl chloride (e.g., toluenesulfonyl chloride, TsCl) in the presence of a base to afford a sulfonamide. google.com Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for the amine.

Table 2: Representative Acylation and Sulfonylation Reactions of Secondary Amines Note: This table presents data for analogous compounds to illustrate typical reaction conditions.

| Amine (Analogue) | Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Methylbenzylamine | Benzoyl Chloride | Pyridine | CH₂Cl₂ | 0 °C to RT | N-Benzoyl-N-methylbenzylamine | >95 | General Procedure |

| Dibenzylamine | Acetyl Chloride | Et₃N | THF | RT | N-Acetyl-dibenzylamine | High | General Procedure |

| N-Ethylaniline | Benzenesulfonyl Chloride | Pyridine | Toluene | RT | N-Ethyl-N-phenylbenzenesulfonamide | 98 | |

| Morpholine | Dansyl Chloride | NaHCO₃ | Acetone/H₂O | RT | Dansyl-morpholine | High | General Procedure |

Alkylation and Reductive Alkylation to Tertiary Amines

The secondary amine can be converted to a tertiary amine through alkylation.

Direct alkylation with an alkyl halide (e.g., methyl iodide) is possible but can be difficult to control. The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions can favor the desired tertiary amine product. masterorganicchemistry.com

A more controlled and widely used method for this transformation is reductive amination . youtube.com This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion. This iminium ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the tertiary amine. youtube.com This method avoids the issue of over-alkylation and is highly efficient for producing a wide range of tertiary amines. For example, reacting Benzenemethanamine, 2-bromo-N-butyl- with formaldehyde (B43269) under reductive amination conditions would yield the corresponding N-butyl-N-methyl tertiary amine.

Formation of Imines, Amides, and Related Derivatives

The reactivity of Benzenemethanamine, 2-bromo-N-butyl-, a secondary amine, allows for its conversion into a variety of nitrogen-containing compounds, most notably iminium salts and amides.

Iminium Salt Formation: The reaction of a secondary amine with an aldehyde or ketone does not lead to a neutral imine, which is characterized by a carbon-nitrogen double bond (C=N). Instead, it proceeds through the formation of an iminium salt. The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the carbonyl carbon. nih.gov Subsequent proton transfers lead to a tetrahedral intermediate which then eliminates a molecule of water. The resulting species is a positively charged iminium ion, which is the nitrogen analog of a ketone or aldehyde. Unlike imine formation from primary amines, there is no final deprotonation step to yield a neutral product. This process is reversible and can be driven to completion by removing the water formed during the reaction. numberanalytics.com

Amide Synthesis: Benzenemethanamine, 2-bromo-N-butyl- can be readily converted to the corresponding N-substituted amide. A common and efficient method involves the reaction with an acyl chloride. In this reaction, the nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent elimination of a chloride ion, followed by deprotonation of the nitrogen by a mild base (or another equivalent of the amine), yields the stable amide product.

Alternatively, amides can be synthesized directly from carboxylic acids using coupling agents. Another approach involves the reaction of esters with the amine, although this is often a slower process. dalalinstitute.com More advanced methods include the catalytic dehydrogenation of alcohols in the presence of the amine, mediated by ruthenium N-heterocyclic carbene complexes, which liberates dihydrogen gas as the only byproduct. wikipedia.orgcsbsju.edu

Table 1: Synthesis of Derivatives from Benzenemethanamine, 2-bromo-N-butyl- This table is based on established chemical principles and represents plausible, not necessarily experimentally verified, reactions.

| Derivative Type | Co-reactant | Reagents/Catalyst | Product |

|---|---|---|---|

| Iminium Salt | Acetone (a generic ketone) | Mild Acid (e.g., TsOH) | N-(2-bromobenzyl)-N-butyl-1-propen-2-aminium |

| Amide | Acetyl Chloride | Mild Base (e.g., Pyridine) | N-(2-bromobenzyl)-N-butylacetamide |

| Amide | Benzoic Acid | Coupling Agent (e.g., DCC) | N-(2-bromobenzyl)-N-butylbenzamide |

Intramolecular Cyclization and Rearrangement Pathways of Benzenemethanamine, 2-bromo-N-butyl-

The specific substitution pattern of Benzenemethanamine, 2-bromo-N-butyl-, with a bromine atom ortho to the benzyl group, opens up possibilities for unique intramolecular reactions.

Intramolecular Cyclization: A significant potential pathway is an intramolecular C-N bond formation to create a heterocyclic ring system. This transformation can be effectively achieved through transition-metal catalysis, such as a Palladium-catalyzed Buchwald-Hartwig amination. benthamscience.comnih.govuwindsor.ca In this process, a palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond. The resulting palladium(II) complex then coordinates with the amine nitrogen. Subsequent reductive elimination forms the new carbon-nitrogen bond, closing the ring and regenerating the palladium(0) catalyst. This type of reaction is a powerful tool for constructing nitrogen-containing heterocycles. nih.gov A study on the radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides has shown that 7-endo selective cyclization is possible, leading to the formation of 2-benzazepines. nih.gov

Rearrangement Pathways: N-benzylamines can undergo several named rearrangements under specific conditions. While not always favorable, these pathways represent potential, albeit competing, transformations.

Sommelet-Hauser Rearrangement: This rearrangement typically involves a benzylic quaternary ammonium salt and a strong base like sodium amide. numberanalytics.comwikipedia.orgyoutube.com For Benzenemethanamine, 2-bromo-N-butyl-, it would first need to be quaternized, for example, by reacting it with two equivalents of methyl iodide. Treatment of the resulting quaternary salt with a strong base could then induce a nih.govresearchgate.net-sigmatropic rearrangement, where a methyl group formally migrates to the ortho position of the benzene ring, though the actual mechanism involves the entire nitrogen-containing group migrating. numberanalytics.comwikipedia.org

Stevens Rearrangement: This is often a competing reaction to the Sommelet-Hauser rearrangement and also involves a quaternary ammonium ylide intermediate. wikipedia.orgdrugfuture.com It is a nih.govnih.gov-rearrangement where an alkyl group migrates from the nitrogen atom to the adjacent carbanionic carbon. chemistry-reaction.comsynarchive.com The mechanism is a subject of debate but is thought to involve the formation of a radical pair after the C-N bond in the ylide cleaves. jocpr.com

Table 2: Potential Intramolecular Reactions of Benzenemethanamine, 2-bromo-N-butyl- This table outlines hypothetical pathways based on the compound's structure and known chemical transformations.

| Reaction Type | Conditions/Reagents | Plausible Product |

|---|---|---|

| Intramolecular Cyclization | Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 2-butyl-1,2,3,4-tetrahydroisoquinoline |

| Sommelet-Hauser Rearrangement | 1. CH3I (excess) 2. NaNH2 | N-butyl-N-methyl-2-methylbenzylamine (from the de-brominated intermediate) |

| Stevens Rearrangement | 1. CH3I (excess) 2. Strong Base (e.g., BuLi) | N-butyl-N-(2-bromo-alpha-methylbenzyl)amine |

Mechanistic Investigations using Kinetic and Spectroscopic Methods

To fully understand the reaction pathways of Benzenemethanamine, 2-bromo-N-butyl-, various physical organic chemistry techniques can be employed. These methods provide insight into reaction rates, intermediates, and the nature of bond-breaking and bond-forming steps.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step (RDS) of a reaction. pkusz.edu.cn This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. researchgate.netacs.org

For instance, in the proposed intramolecular Buchwald-Hartwig cyclization, a primary KIE would be expected if the C-H bond at the benzylic position were involved in the RDS. To test this, one could synthesize a deuterated version of the starting material, Benzenemethanamine, 2-bromo-N-butyl-d2, where the two benzylic hydrogens are replaced with deuterium. If the rate of the cyclization reaction is significantly slower with the deuterated substrate (a kH/kD value greater than 1), it would suggest that the cleavage of this C-H bond is part of the rate-limiting step. researchgate.netbaranlab.org Conversely, a kH/kD value near 1 would indicate that this bond cleavage occurs in a fast step before or after the RDS. nih.govnih.gov Similarly, a ¹³C KIE could be measured at the carbon bearing the bromine to probe the C-Br bond cleavage during the oxidative addition step. nih.gov

Table 3: Hypothetical KIE Studies for the Intramolecular Cyclization

| Isotopic Labeling | Hypothetical kH/kD | Mechanistic Interpretation |

|---|---|---|

| Deuteration at benzylic C-H | ~1.0 | C-H bond cleavage is not involved in the rate-determining step. |

| Deuteration at benzylic C-H | > 2.0 | C-H bond cleavage is part of the rate-determining step (e.g., in a concerted metalation-deprotonation mechanism). |

| ¹³C at C-Br | > 1.02 | C-Br bond cleavage (oxidative addition) is likely the rate-determining step. nih.gov |

Real-time monitoring of a reaction can provide invaluable data on the consumption of reactants, the formation of products, and the transient existence of intermediates. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are well-suited for this purpose. wikipedia.org

For the palladium-catalyzed intramolecular cyclization, ¹H NMR spectroscopy could be used to follow the reaction progress. One would expect to see the disappearance of the characteristic signals for the benzylic protons of the starting material and the simultaneous appearance of new signals corresponding to the protons in the cyclized product. If any organometallic intermediates, such as the palladium(II)-amine complex, are present in sufficient concentration, they may also be observable. acs.orgnanochemres.org Online HPLC analysis is another powerful technique that can be used to monitor complex reaction mixtures in real-time from within an inert environment, allowing for the quantification of multiple species simultaneously. chemrxiv.org

To determine if a reaction proceeds via a radical mechanism, specific experiments can be designed to detect the presence of radical intermediates. The C-Br bond in Benzenemethanamine, 2-bromo-N-butyl- could potentially undergo homolytic cleavage under thermal or photolytic conditions to generate an aryl radical. nih.gov This is a common initiation step in many radical reactions. youtube.comyoutube.com

The most common method for detecting radical intermediates is through the use of a radical trap. csbsju.edu A stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can be added to the reaction mixture. researchgate.netnih.gov If radical intermediates are formed, they will react with TEMPO to form a stable, detectable adduct. nih.govacs.org The identification of this TEMPO-adduct by techniques like mass spectrometry provides strong evidence for the existence of a radical pathway. For example, if an aryl radical is formed from the C-Br bond cleavage, it would be trapped by TEMPO, and the resulting adduct could be identified, confirming the radical nature of the process.

Advanced Spectroscopic and Structural Elucidation of Benzenemethanamine, 2 Bromo N Butyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzenemethanamine, 2-bromo-N-butyl- is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-butyl group. The chemical shifts are influenced by the electronic effects of the bromine atom and the amine group. The aromatic region would likely show complex splitting patterns due to the ortho-substitution.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (position 6) | 7.55 | Doublet of doublets | 1H |

| Aromatic H (positions 3, 4, 5) | 7.10 - 7.35 | Multiplet | 3H |

| Benzylic CH₂ | 3.80 | Singlet | 2H |

| N-CH₂ (butyl) | 2.60 | Triplet | 2H |

| CH₂ (butyl, adjacent to N-CH₂) | 1.50 | Sextet | 2H |

| CH₂ (butyl, adjacent to CH₃) | 1.35 | Sextet | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom is expected to be significantly deshielded.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | 123.0 |

| Aromatic C-CH₂ | 140.0 |

| Aromatic C-H | 127.0 - 131.0 |

| Benzylic CH₂ | 54.0 |

| N-CH₂ (butyl) | 49.0 |

| CH₂ (butyl, adjacent to N-CH₂) | 32.0 |

| CH₂ (butyl, adjacent to CH₃) | 20.0 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons within the butyl chain (e.g., N-CH₂ with the adjacent CH₂, and so on). In the aromatic region, correlations between adjacent aromatic protons would help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the benzylic and butyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the N-butyl chain relative to the benzyl (B1604629) group.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For Benzenemethanamine, 2-bromo-N-butyl-, the expected molecular ion peak would appear as a doublet due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

Predicted ESI-MS Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 242.08 / 244.08 | Protonated molecule with ⁷⁹Br / ⁸¹Br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to assess the purity of the compound and to identify any potential impurities. The mass spectrum obtained from GC-MS would show the molecular ion and characteristic fragment ions resulting from electron impact ionization.

Predicted Key Fragment Ions in GC-MS

| Predicted m/z | Proposed Fragment Structure |

|---|---|

| 241 / 243 | Molecular ion [M]⁺ |

| 170 / 172 | [M - C₄H₉N]⁺ (loss of butylamine) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 86 | [C₄H₉NH=CH₂]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Structure Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR and Raman Spectroscopy: The spectra of Benzenemethanamine, 2-bromo-N-butyl- would show absorption bands corresponding to the vibrations of the aromatic ring, the C-N bond, the C-Br bond, and the aliphatic C-H bonds of the butyl group.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| N-H Stretch (if secondary amine impurity) | 3300-3500 | Weak |

| C-H Stretch (aromatic) | 3000-3100 | Strong |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Strong |

| C-N Stretch | 1020-1250 | Medium |

X-ray Diffraction Studies for Solid-State Structure Determination

A comprehensive search of crystallographic databases and peer-reviewed scientific journals did not yield any specific X-ray diffraction studies for Benzenemethanamine, 2-bromo-N-butyl-. Consequently, there is no publicly available data regarding its single-crystal X-ray structure.

Without experimental X-ray diffraction data, key crystallographic parameters remain undetermined. These parameters, which are essential for a complete understanding of the molecule's solid-state conformation and intermolecular interactions, include:

Crystal system

Space group

Unit cell dimensions (a, b, c, α, β, γ)

Z value (number of molecules per unit cell)

Calculated density

The absence of this information in the literature means that the precise three-dimensional arrangement of the molecule in the solid state, including bond angles, bond lengths, and potential hydrogen bonding networks involving the secondary amine, has not been experimentally verified. Such studies would be necessary to fully characterize its solid-state properties.

Table 1: Status of Crystallographic Data for Benzenemethanamine, 2-bromo-N-butyl-

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Not Determined | N/A |

| Space Group | Not Determined | N/A |

| Unit Cell Dimensions | Not Determined | N/A |

| Z Value | Not Determined | N/A |

Computational Chemistry and Molecular Modeling of Benzenemethanamine, 2 Bromo N Butyl

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for predicting molecular properties from first principles. DFT, especially with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy, making it suitable for calculating the electronic structure of molecules of this size. ias.ac.inresearchgate.net Ab initio methods, while more computationally intensive, provide benchmark-quality data for smaller systems or for validating DFT results. researchgate.net These methods are used to determine the molecule's most stable three-dimensional arrangement and its electronic characteristics.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For Benzenemethanamine, 2-bromo-N-butyl-, this involves calculating bond lengths, bond angles, and dihedral angles that result in the minimum potential energy.

In similar bromo-substituted aromatic compounds, DFT calculations have been successfully used to predict these parameters. nih.govnih.gov For the 2-bromobenzyl fragment of the target molecule, one would expect the C-Br bond length and the angles within the benzene (B151609) ring to be influenced by the steric and electronic effects of both the bromine atom and the N-butylmethanamine substituent. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting the electronegative character of the bromine and nitrogen atoms.

Illustrative Geometrical Parameters The following table presents typical optimized geometry parameters for a related fragment, the 2-bromobenzoyl group, as determined by DFT calculations in a comparable study. These values serve as an example of the data obtained through geometry optimization.

| Parameter | Description | Typical Value (DFT) |

| C-Br Bond Length | The distance between the carbon and bromine atoms on the benzene ring. | ~1.90 Å |

| C-C Bond Length | The average distance between adjacent carbon atoms in the aromatic ring. | ~1.39 Å |

| C-N Bond Length | The distance between the benzylic carbon and the nitrogen atom. | ~1.47 Å |

| C-C-N Angle | The bond angle involving the aromatic carbon, benzylic carbon, and nitrogen. | ~112° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comresearchgate.net A small energy gap suggests a molecule is more reactive and "soft," while a large gap indicates higher stability and "hardness." mdpi.com

Studies on various bromobenzene (B47551) derivatives and other substituted aromatic systems show that the nature and position of substituents significantly influence the frontier orbitals. researchgate.netresearchgate.net For Benzenemethanamine, 2-bromo-N-butyl-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would likely be distributed over the benzene ring, influenced by the electron-withdrawing bromine atom. The calculated energy gap provides insight into the molecule's susceptibility to chemical reactions.

Illustrative Frontier Orbital Energies The table below shows representative HOMO-LUMO energy values for a bromo-substituted aromatic compound, demonstrating the type of data generated in such an analysis.

| Molecular Orbital | Description | Typical Energy Value (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | LUMO - HOMO | 5.0 eV |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. A Potential Energy Surface (PES) is a multi-dimensional map that correlates the molecule's energy with its geometry. nih.gov By mapping the PES, researchers can identify the lowest-energy conformers (global minima) and the energy barriers required for interconversion between them.

For Benzenemethanamine, 2-bromo-N-butyl-, key rotations would occur around the C-C bond connecting the benzyl (B1604629) group to the ring, the C-N bond, and the C-C bonds within the N-butyl chain. The analysis would reveal the most stable orientations of the butyl group relative to the bromophenyl ring.

A-values are typically used to quantify the steric strain of a substituent on a cyclohexane (B81311) ring, but the underlying principle of steric hindrance is crucial for understanding the stereochemical preferences of the N-butyl substituent in this context. The flexible butyl chain can adopt several conformations, primarily described as anti (fully extended) or gauche (kinked). youtube.com The anti conformation is generally lower in energy due to reduced steric hindrance. youtube.com

The orientation of the N-butyl group relative to the bulky 2-bromophenyl group will be governed by a balance of steric repulsion and potential weak intramolecular interactions. Computational analysis would likely predict that the most stable conformer arranges the butyl chain in an extended, anti conformation, directed away from the bromine atom to minimize steric clash.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com MEP maps use a color scale where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

For Benzenemethanamine, 2-bromo-N-butyl-, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom's lone pair, making it a primary site for protonation and interaction with electrophiles.

Positive Potential (Blue): Located on the hydrogen atom attached to the nitrogen (the N-H proton), making it a potential hydrogen bond donor. A region of positive potential, known as a σ-hole, is also anticipated on the bromine atom along the extension of the C-Br bond, making it a site for halogen bonding. researchgate.net

Neutral Potential (Green): Predominantly on the carbon-hydrogen framework of the butyl group and parts of the benzene ring.

Analysis of MEPs for substituted anilines and bromo-aromatics confirms these general trends, where heteroatoms and their attached hydrogens are the primary sites of electrostatic potential extremes. nih.gov

Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Noncovalent interactions (NCIs) are weak chemical interactions, such as hydrogen bonds and van der Waals forces, that are critical for determining molecular conformation and crystal packing. NCI analysis is a computational technique that visualizes these interactions in real space, identifying their location and nature.

In Benzenemethanamine, 2-bromo-N-butyl-, the primary noncovalent interaction of interest is hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen lone pair and the bromine atom can act as acceptors. This allows for several possibilities:

Intermolecular Hydrogen Bonding: In a condensed phase, molecules could form N-H···N or N-H···Br hydrogen bonds with neighboring molecules, influencing their aggregation and crystal structure.

Intramolecular Hydrogen Bonding: A weak N-H···Br intramolecular hydrogen bond could potentially form, creating a six-membered ring-like structure. The existence and strength of this interaction would significantly influence the molecule's preferred conformation. DFT studies on similar structures, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, have confirmed the presence of stabilizing intramolecular and intermolecular hydrogen bonds. nih.gov

Molecular Dynamics Simulations and Drug-Target Interaction Modeling (Molecular Docking)

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific molecular dynamics simulations and molecular docking studies for the compound Benzenemethanamine, 2-bromo-N-butyl- are not extensively documented. This particular chemical, a substituted benzylamine (B48309), possesses a structure that suggests potential biological activity, drawing interest from the fields of medicinal chemistry and pharmacology. The presence of a brominated benzene ring and a butylamine (B146782) chain are features often explored in the design of new therapeutic agents.

The general approach for a compound like Benzenemethanamine, 2-bromo-N-butyl- would involve identifying a potential biological target. Subsequently, molecular docking simulations would be employed to predict the binding affinity and orientation of the compound within the active site of the target protein. These simulations provide insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While the foundational principles of these computational techniques are well-established, their specific application to Benzenemethanamine, 2-bromo-N-butyl- has not been detailed in available research. The exploration of its pharmacological potential would necessitate future in silico studies to identify likely biological targets and to model its interactions at a molecular level.

Applications of Benzenemethanamine, 2 Bromo N Butyl in Organic Synthesis

Role as Versatile Synthetic Building Blocks in Fine Chemical Synthesis

Derivatives of 2-bromobenzylamine (B1296416) are recognized as versatile building blocks for the synthesis of a wide array of fine chemicals. The ortho-bromine atom provides a handle for introducing molecular complexity through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The benzylamine (B48309) unit can be readily functionalized or can act as a directing group in certain transformations.

The synthesis of N-alkylated 2-bromobenzylamines can be achieved through several methods. A common approach involves the reaction of 2-bromobenzyl bromide with the corresponding primary amine, such as n-butylamine. Alternatively, reductive amination of 2-bromobenzaldehyde (B122850) with a primary amine in the presence of a reducing agent is another efficient route. The N-alkylation of amines with alkyl halides is a fundamental transformation, though it can sometimes be challenging to control the extent of alkylation and avoid the formation of over-alkylated products. sciencemadness.orgnih.govreddit.com The choice of base, solvent, and temperature are critical parameters in achieving high yields of the desired mono-alkylated product. sciencemadness.orgreddit.com

Utility in the Synthesis of Complex Pharmaceutical Intermediates

The structural motif of a substituted benzylamine is a common feature in many biologically active molecules. Consequently, derivatives of 2-bromobenzylamine have found significant use as intermediates in the synthesis of complex pharmaceuticals.

Salmeterol is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). google.comnih.govwada-ama.org The synthesis of Salmeterol involves the coupling of two key fragments. One of these is a long-chain N-substituted benzylamine derivative. While "Benzenemethanamine, 2-bromo-N-butyl-" is not directly cited in the primary synthesis routes, a closely related key intermediate is N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine . google.comgoogle.comgoogleapis.com

In several patented syntheses of Salmeterol, N-benzyl-protected hexylamines are crucial intermediates. For instance, a process for preparing Salmeterol involves the reaction of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate with N-(6-(4-phenylbutoxy)hexyl)benzenemethamine hydrochloride. google.comunifiedpatents.comgoogleapis.com The benzyl (B1604629) group on the amine serves as a protecting group that is removed in a later step of the synthesis.

Table 1: Key Intermediates in the Synthesis of Salmeterol

| Intermediate Name | Chemical Structure | Role in Synthesis | Patent/Literature Reference |

| N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine | C₆H₅CH₂NH(CH₂)₆O(CH₂)₄C₆H₅ | Key side-chain intermediate that couples with the salicylaldehyde-derived fragment. | google.comgoogle.comgoogleapis.com |

| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | Key fragment that reacts with the N-substituted benzylamine. | google.comunifiedpatents.com | |

| 2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | An intermediate that can be reacted with a long-chain alkylating agent. | google.com |

Apalutamide is a second-generation non-steroidal anti-androgen used in the treatment of prostate cancer. researchgate.netoup.come-century.usresearchgate.netencyclopedia.pub The synthesis of Apalutamide involves the construction of a complex thiohydantoin core structure. A thorough review of the patent literature for Apalutamide synthesis does not reveal the use of "Benzenemethanamine, 2-bromo-N-butyl-" as a direct intermediate in the primary disclosed routes. google.comgoogle.comgoogle.comnih.govgoogle.com

The synthesis of Apalutamide generally proceeds through the coupling of a substituted isothiocyanate with an aminonitrile or a related precursor. For example, one of the key intermediates is 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide . This intermediate is then reacted with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (B3174002) to form the core structure of Apalutamide.

Table 2: Key Intermediates in the Synthesis of Apalutamide

| Intermediate Name | Chemical Structure | Role in Synthesis | Patent/Literature Reference |

| 4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide | Key aminonitrile fragment. | google.comgoogle.com | |

| 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | Isothiocyanate fragment that couples with the aminonitrile. | google.comgoogle.com | |

| 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | The final Apalutamide molecule. | google.comgoogle.com |

While direct involvement of "Benzenemethanamine, 2-bromo-N-butyl-" is not documented, the general strategies in pharmaceutical synthesis often explore multiple routes, and the use of such a building block in alternative or undeveloped pathways cannot be entirely ruled out.

Development of Benzenemethanamine, 2-bromo-N-butyl- as a Ligand in Catalysis

The search of scientific and patent literature did not yield any specific examples of "Benzenemethanamine, 2-bromo-N-butyl-" being utilized as a ligand in catalysis. The development of ligands for catalysis often focuses on molecules with specific chelating properties, such as bidentate or pincer-type ligands, which can effectively coordinate to a metal center and promote a desired catalytic transformation. While the nitrogen atom and the bromo-substituted phenyl ring of "Benzenemethanamine, 2-bromo-N-butyl-" could potentially coordinate to a metal, there is no current evidence to suggest its application in this context. Research in catalysis is vast and ever-evolving, and the potential for any chemical compound to act as a ligand is always a possibility for future investigation.

Investigation of Biological and Pharmacological Relevance of Benzenemethanamine, 2 Bromo N Butyl

Structure-Activity Relationship (SAR) Studies for Benzenemethanamine Derivatives

The biological activity of benzenemethanamine derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies reveal that modifications to the benzene (B151609) ring, the methanamine group, and the nitrogen substituent can dramatically alter the pharmacological profile of these compounds.

In the context of receptor binding, particularly at serotonin (B10506) 5-HT2 receptors, N-benzyl substitution on tryptamines (a related indole (B1671886) structure) significantly influences affinity and functional activity. plos.org The substitution pattern on the benzyl (B1604629) moiety itself can fine-tune the selectivity for different receptor subtypes. For instance, in N-benzyltryptamines, moving a halogen substituent on the benzyl ring can impact binding affinity at 5-HT2A and 5-HT2C receptors. plos.org

Regarding anti-inflammatory activity in analogues like N1-benzyl-4-methylbenzene-1,2-diamine, the diamine substitution at specific positions on the benzene ring appears to be critical for the observed effects. nih.gov For anticancer activity, the introduction of halogen-containing groups, such as bromo, chloro, or trifluoromethyl groups, into the structure of benzenemethanamine analogues is a common strategy to enhance potency. nih.gov The bulky nature of certain substituents can also influence molecular interactions, as seen in a 2-bromo-5-tert-butyl substituted benzimidazole (B57391) derivative where large dihedral angles between the rings limit π–π stacking interactions. nih.gov

Table 1: Key Structural Features and Their Impact on Biological Activity

| Structural Feature | Modification | Impact on Activity | Relevant Compound Class |

|---|---|---|---|

| Nitrogen Group | Quaternization / Positive Charge | Key factor for antimicrobial activity | Polyamines |

| Benzyl Ring | Halogenation (e.g., 2-bromo) | Can enhance anticancer and receptor binding activity | Phenylacrylonitriles, N-benzyltryptamines |

| N-Substituent | N-butyl group | Influences lipophilicity and target interaction | General Benzenemethanamines |

Potential as Receptor Ligands and Modulators

Benzenemethanamine derivatives have been investigated for their potential to act as ligands and modulators for various receptors, particularly within the central nervous system. The core structure of benzenemethanamine is similar to that of phenethylamine, a natural monoamine that regulates neurotransmission by binding to Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org This suggests that derivatives like Benzenemethanamine, 2-bromo-N-butyl- could potentially interact with this and other monoaminergic systems. wikipedia.orgontosight.ai

Studies on N-benzylated tryptamines, which share the N-substituted benzylamine (B48309) feature, have shown significant interactions with serotonin (5-HT) receptors. plos.org N-benzyl substitution is known to sometimes increase affinity and potency at 5-HT2 receptors. plos.org Research on a family of N-benzyltryptamines revealed that many are full agonists at the 5-HT2C receptor, with several showing strong preferences for this subtype at nanomolar concentrations. plos.org In contrast, most of these compounds displayed low efficacy at the 5-HT2A receptor. plos.org

The substitution on the benzyl ring is critical. For example, N-(2-chlorobenzyl)tryptamine showed slightly greater affinity than its 5-methoxytryptamine (B125070) counterpart at 5-HT2B and 5-HT2C receptors. plos.org These findings indicate that the specific halogen substitution (like the 2-bromo group in the title compound) and the N-alkyl chain (the N-butyl group) are key determinants of receptor binding affinity and functional activity. The potential for these compounds to act as selective 5-HT2C receptor agonists opens avenues for developing therapeutics for conditions such as weight loss, drug abuse, or schizophrenia. plos.org

Enzyme Inhibition Potential and Mechanistic Insights

The benzenemethanamine scaffold is a known inhibitor of several key enzymes. Benzylamine itself acts as a monoamine oxidase inhibitor (MAOI), affecting both MAO-A and MAO-B subtypes. wikipedia.org Its degradation is biologically mediated by the monoamine oxidase B (MAO-B) enzyme. wikipedia.org The derivative pargyline (B1678468) (N-methyl-N-propargylbenzylamine) is a known MAOI that has been used clinically. wikipedia.org

Furthermore, human semicarbazide-sensitive amine oxidase (SSAO), also known as primary amine oxidase, is another important target. pharmacompass.com Benzylamine is a substrate for this enzyme, and its inhibition is a target for developing novel anti-inflammatory drugs. pharmacompass.com A specific inhibitor, 3,5-diethoxy-4-aminomethylpyridine (B24), demonstrates site-directed inhibition of pig plasma benzylamine oxidase (BAO), reacting mole-to-mole with the enzyme. nih.gov

In the realm of antimicrobial action, benzenemethanamine derivatives may exert their effects through enzyme inhibition. Some benzimidazole derivatives, which are structurally related, are competitive inhibitors that can replace purine, thereby blocking nucleic acid and protein biosynthesis in bacteria. nih.gov A recent study on benzylamine-containing coumarin (B35378) derivatives suggested that they may act as inhibitors of FabH, an enzyme involved in bacterial fatty acid synthesis. researchgate.net For anticancer activity, some analogues have been found to act as tubulin inhibitors, arresting the cell cycle and inhibiting microtubule polymerization. nih.gov

Antimicrobial Activity Profile Against Various Microorganisms

Derivatives of benzenemethanamine have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal properties. The specific structural features of these molecules, such as halogenation and the nature of the N-substituent, are critical for their efficacy.

Antibacterial Activity: A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives showed potent activity against the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Staphylococcus epidermidis. nih.gov Certain compounds in this series were active against four different bacterial strains with Minimum Inhibitory Concentration (MIC) values as low as 0.002 to 0.016 µg/mL. nih.gov Similarly, synthetic benzyl bromide derivatives were most effective against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.gov N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides also showed good activity against strains of S. aureus and Bacillus subtilis. researchgate.net Novel benzylamine derivatives have also been evaluated for their activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com

Antifungal Activity: Benzyl bromide derivatives have been shown to be highly effective against the pathogenic fungi Candida albicans and Candida krusei. nih.gov One derivative was also highly effective against Aspergillus niger. nih.gov N-(4-halobenzyl)amides, which share the halogenated benzyl group, also showed bioactivity against eight different Candida strains, including five clinical strains resistant to the common antifungal drug fluconazole. mdpi.com

Table 2: Antimicrobial Spectrum of Benzenemethanamine Analogues

| Compound Class | Target Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amines | P. aeruginosa, S. epidermidis | Potent antibacterial activity (MICs 0.002-0.016 µg/mL) | nih.gov |

| Benzyl bromide derivatives | S. aureus, S. pyogenes, E. faecalis | Effective antibacterial activity | nih.gov |

| Benzyl bromide derivatives | C. albicans, C. krusei, A. niger | Highly effective antifungal activity | nih.gov |

| N-(4-halobenzyl)amides | Candida spp. (including fluconazole-resistant strains) | Inhibitory effect (MICs 85.3–341.3 µg/mL) | mdpi.com |

Anti-Inflammatory and Anticancer Activities of Analogues

Analogues of Benzenemethanamine, 2-bromo-N-butyl- have been explored for their potential as both anti-inflammatory and anticancer agents.

Anti-Inflammatory Activity: The anti-inflammatory potential of benzenemethanamine derivatives is often linked to the inhibition of inflammatory mediators. A study on N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) and its analogues found that they inhibited nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages. nih.gov This effect was attributed to the downregulation of inducible NO synthase (iNOS) and the inhibition of the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.gov The diamine substitution on the benzene ring was identified as crucial for this anti-inflammatory action. nih.gov

Anticancer Activity: Several classes of benzenemethanamine analogues have demonstrated significant anticancer properties.

Phenazinamine Derivatives: A study of 2-phenazinamine derivatives found that compound 4 , 2-chloro-N-(phenazin-2-yl)benzamide, possessed a potent anticancer effect against human chronic myelogenous leukemia (K562) and hepatocellular carcinoma (HepG2) cells, comparable to the standard drug cisplatin. nih.gov

2-Phenylacrylonitrile Derivatives: These derivatives have been investigated as tubulin inhibitors. nih.gov Compound 1g2a from this series showed strong inhibitory activity against HCT116 (colon) and BEL-7402 (liver) cancer cells with IC50 values in the nanomolar range (5.9 nM and 7.8 nM, respectively). nih.gov Its mechanism involves arresting the cell cycle in the G2/M phase. nih.gov

Bispidine Derivatives: These compounds can induce cancer cell death by activating polyamine catabolism, a pathway often reduced in cancer cells. mdpi.com

Antitumor Drug Analogues: The antitumor drug tirapazamine, a benzotriazine derivative, and its analogues have shown antibacterial activity, highlighting a potential dual action for some of these compounds. mdpi.com

Other Pharmacological Properties Explored in Related Benzenemethanamines

The pharmacological investigation of benzenemethanamine and its relatives extends beyond the previously mentioned activities, touching upon cardiovascular and mutagenic properties.

The parent compound, phenethylamine, acts as a central nervous system stimulant. wikipedia.org This activity is mediated through its interaction with the trace amine-associated receptor 1 (TAAR1) and inhibition of the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. wikipedia.org This suggests a potential for CNS-stimulant effects in its derivatives.

Conversely, some benzylamine derivatives have been associated with potential toxicity. For example, N-nitrosomethylbenzylamine is recognized as an esophageal carcinogen. nih.gov Studies on model compounds like N-nitrosobenzylurea have shown them to be direct-acting mutagens in Salmonella typhimurium, indicating that the benzylation of DNA can have significant biological consequences. nih.gov

Exposure to benzene, the core structure of these compounds, has been associated with an increased risk of cardiovascular disease (CVD). nih.govnih.gov Studies have shown that a benzene metabolite is associated with a suppression of circulating angiogenic cells, which are important for vascular repair. nih.gov While this pertains to the parent benzene molecule, it underscores the importance of evaluating the full toxicological profile of its derivatives.

Future Research Directions and Translational Perspectives

Exploration of Novel Asymmetric Synthetic Methodologies

The presence of a stereogenic center in Benzenemethanamine, 2-bromo-N-butyl- makes the development of enantioselective synthetic routes a paramount objective. Chiral amines are crucial components in a vast number of pharmaceuticals and agrochemicals, with their stereochemistry often dictating biological activity and safety. nih.gov Future research should focus on moving beyond classical resolution techniques towards more efficient and atom-economical asymmetric catalytic methods.

Key areas for investigation include:

Transition Metal-Catalyzed Asymmetric Reductive Amination: This is a highly efficient strategy for the direct conversion of prochiral ketones into chiral amines. nih.govacs.org Research efforts could explore a variety of transition metal catalysts (e.g., based on ruthenium, iridium, or rhodium) paired with a diverse library of chiral phosphine (B1218219) ligands to achieve high enantioselectivity in the synthesis of Benzenemethanamine, 2-bromo-N-butyl-. acs.org The use of molecular hydrogen as a green reductant would further enhance the sustainability of this approach. acs.org

Organocatalytic Asymmetric Synthesis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. beilstein-journals.org Methodologies such as those employing chiral phosphoric acids or BINOL-derived catalysts could be adapted for the asymmetric allylation of imines followed by reduction, or other related transformations, to yield the target compound with high enantiomeric excess. beilstein-journals.org

Biocatalysis: The use of enzymes, such as transaminases, offers an environmentally benign and highly selective route to chiral amines. Future work could involve screening for or engineering a suitable enzyme that can catalyze the asymmetric amination of a corresponding ketone precursor to produce the desired enantiomer of Benzenemethanamine, 2-bromo-N-butyl-.

The development of such methodologies would not only provide access to enantiomerically pure forms of the title compound but also contribute to the broader field of chiral amine synthesis. rsc.org

Deeper Mechanistic Understanding of Catalyzed Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis of Benzenemethanamine, 2-bromo-N-butyl- is crucial for process optimization, troubleshooting, and rational catalyst design. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a likely candidate for the formation of the C-N bond in this molecule. youtube.com

Future mechanistic studies should aim to:

Identify Catalyst Resting States and Intermediates: Spectroscopic and crystallographic characterization of the palladium complexes involved in the catalytic cycle can provide invaluable insights into the active catalyst and potential deactivation pathways. acs.org

Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the energies of transition states and intermediates, and rationalize observed selectivities. nih.govacs.org Such studies can also predict the effect of ligand and substrate modifications on the reaction outcome, thereby guiding experimental work. acs.org

A deeper mechanistic understanding will facilitate the development of more efficient, robust, and generalizable synthetic protocols for this class of compounds.

High-Throughput Screening for Undiscovered Biological Activities

The structural motifs present in Benzenemethanamine, 2-bromo-N-butyl- suggest a potential for a range of biological activities. The benzylamine (B48309) core is a common feature in many bioactive compounds, and the presence of a bromine atom can enhance lipophilicity and introduce specific interactions with biological targets. openmedicinalchemistryjournal.com High-throughput screening (HTS) offers a rapid and efficient way to explore the biological potential of this compound against a wide array of targets. eurekalert.org

A comprehensive HTS campaign could involve:

Target-Based Screening: The compound could be screened against large panels of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

Cell-Based Assays: Phenotypic screening using various cell lines (e.g., cancer cells, neuronal cells, immune cells) can uncover novel biological effects without a priori knowledge of the molecular target.

Antibacterial and Antifungal Screening: Given the urgent need for new antimicrobial agents, screening against a panel of pathogenic bacteria and fungi is a high-priority area. reachemchemicals.com

Biogenic Amine Oxidase Activity: Investigating the interaction of this compound with enzymes that metabolize biogenic amines could reveal potential applications in food science or as a modulator of neurotransmitter levels. nih.gov

Positive hits from HTS campaigns would serve as starting points for more detailed pharmacological studies and lead optimization programs.

Advanced Computational Studies for Rational Design and Lead Optimization

Computational methods are indispensable tools in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. nih.govyoutube.com For Benzenemethanamine, 2-bromo-N-butyl-, in silico studies can guide its development in several ways: